

An In-depth Technical Guide to HC-1310: A Potent URAT1 Inhibitor

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Compound of Interest

Compound Name: HC-1310

Cat. No.: B15572210

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Abstract

HC-1310 is a potent and selective inhibitor of the human urate transporter 1 (URAT1), a key protein involved in the renal reabsorption of uric acid. By blocking URAT1, **HC-1310** promotes the excretion of uric acid, making it a promising therapeutic candidate for the management of hyperuricemia and gout. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental protocols related to **HC-1310** and the broader class of URAT1 inhibitors.

Chemical Properties and Structure

HC-1310, also known as Compound 83, is a small molecule inhibitor of URAT1. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	2101230-88-8	[1][2]
Molecular Formula	C15H16BrNO2S	[3]
Molecular Weight	354.3 g/mol	[3]
XLogP3-AA	4.6	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	5	[3]
Exact Mass	353.00851 Da	[3]
Topological Polar Surface Area	75.5 Å ²	[3]

Structure:

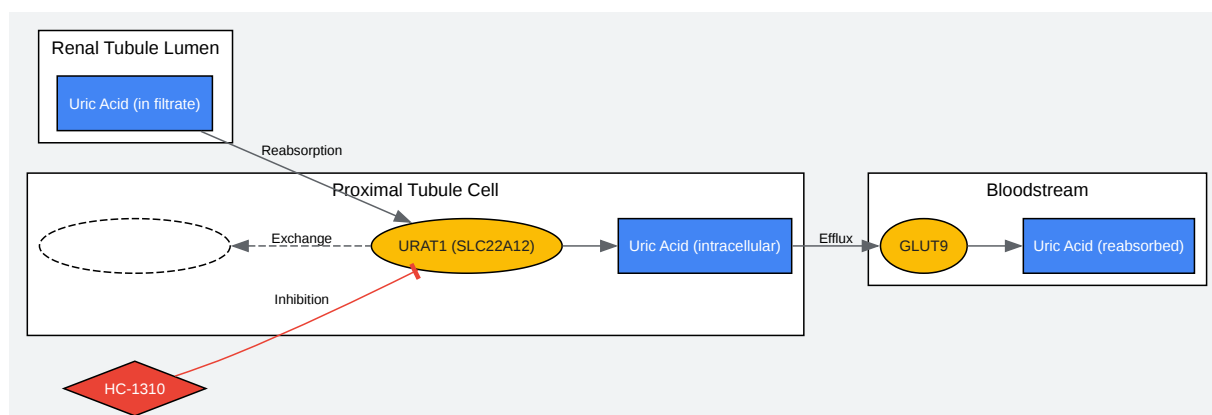
The chemical structure of **HC-1310** is 2-[(6-Bromo-4-quinoliny)thio]-2-ethylbutanoic acid.

Mechanism of Action and Signaling Pathway

HC-1310 exerts its pharmacological effect by inhibiting the urate transporter 1 (URAT1), which is encoded by the SLC22A12 gene. URAT1 is an organic anion transporter located on the apical membrane of proximal tubule cells in the kidneys. It plays a critical role in maintaining uric acid homeostasis by reabsorbing uric acid from the renal tubules back into the bloodstream.[4]

The inhibition of URAT1 by **HC-1310** blocks this reabsorption process, leading to increased excretion of uric acid in the urine and a subsequent reduction in serum uric acid levels. This mechanism of action is a key therapeutic strategy for the treatment of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary risk factor for gout.

The signaling pathway of URAT1-mediated uric acid reabsorption and its inhibition is depicted in the diagram below.



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Caption: URAT1-mediated uric acid reabsorption and its inhibition by **HC-1310**.

Quantitative Data

The inhibitory potency of URAT1 inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀). While a specific IC₅₀ value for **HC-1310** (Compound 83) is not publicly available, the IC₅₀ values for other potent and selective URAT1 inhibitors provide a benchmark for its activity.

Compound	Target	IC50 (nM)
URAT1 inhibitor 1	Human URAT1	32
URAT1 inhibitor 3	Human URAT1	0.8
URAT1 inhibitor 7	Human URAT1	12
URAT1 inhibitor 8	Human URAT1	1
Dotinurad	Human URAT1	37.2
Verinurad (RDEA3170)	Human URAT1	25

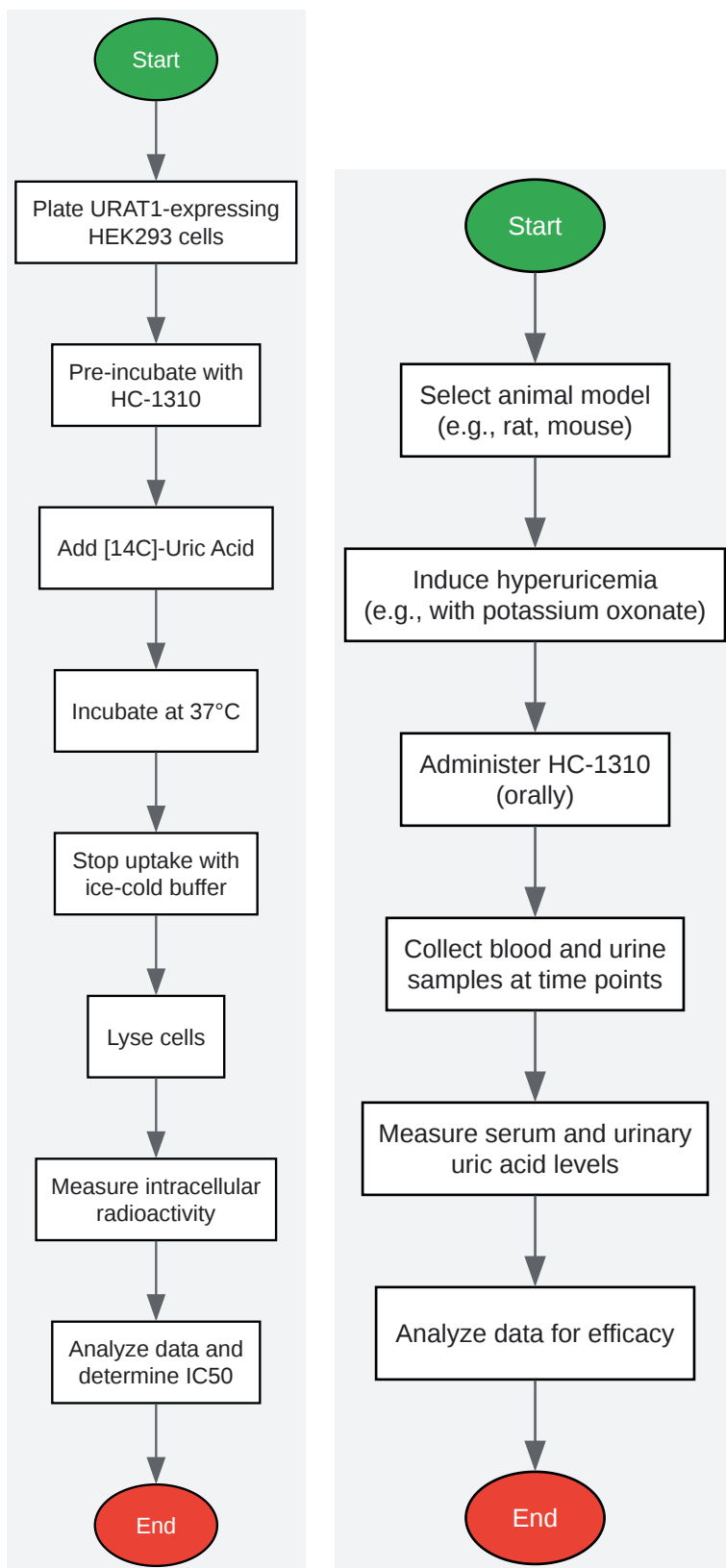
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize URAT1 inhibitors like **HC-1310**.

In Vitro URAT1 Inhibition Assay

This assay evaluates the ability of a test compound to inhibit URAT1-mediated uptake of a substrate in a cell-based system.

Workflow Diagram:



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